N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, pyrazole, and benzothiazole. These heterocycles are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.
Mechanism of Action
Similarly, compounds containing a furan ring, like the one in “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide”, have been associated with various biological activities. For example, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been studied as potential anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common approach is the cyclization and condensation of haloketones with thioamide, which is a widely popular process for synthesizing thiazole moieties . Another method involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and organometallic reagents are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines .
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole moiety and exhibit antimicrobial and anticancer activities.
Furan Derivatives: Furan-containing compounds such as furanones and furfurals are known for their antimicrobial and antioxidant properties.
Pyrazole Derivatives: Pyrazole-based compounds like celecoxib and rimonabant are used for their anti-inflammatory and anti-obesity effects.
Uniqueness
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer a broader range of biological activities and chemical reactivity compared to compounds with only one or two heterocycles.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-1-2-15-16(7-12)24-11-19-15)18-4-5-21-9-14(8-20-21)13-3-6-23-10-13/h1-3,6-11H,4-5H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOKCXGYPVWDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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